molecular formula C12H17ClN2O4S B3388147 3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride CAS No. 862088-87-7

3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride

Cat. No.: B3388147
CAS No.: 862088-87-7
M. Wt: 320.79
InChI Key: SGZGWMYJPUILLY-UHFFFAOYSA-N
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Description

3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride is a chemical compound with the molecular formula C12H16N2O4S·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzoic acid moiety linked to a piperazine ring through a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride typically involves the reaction of 4-methylpiperazine with benzoic acid derivatives under specific conditions. One common method includes the sulfonylation of benzoic acid with 4-methylpiperazine in the presence of a suitable sulfonylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it can modulate signaling pathways and cellular processes by interacting with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methylpiperazin-1-yl)sulfonyl]aniline
  • 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Uniqueness

3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride is unique due to its specific structural features, such as the presence of both a sulfonyl group and a piperazine ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in research and industry further highlight its uniqueness .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S.ClH/c1-13-5-7-14(8-6-13)19(17,18)11-4-2-3-10(9-11)12(15)16;/h2-4,9H,5-8H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZGWMYJPUILLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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